molecular formula C13H22O B162166 Geranylacetone CAS No. 3796-70-1

Geranylacetone

Cat. No.: B162166
CAS No.: 3796-70-1
M. Wt: 194.31 g/mol
InChI Key: HNZUNIKWNYHEJJ-FMIVXFBMSA-N
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Description

Geranylacetone is an organic compound with the chemical formula C₁₃H₂₂O . It is a colorless oil that is the product of coupling geranyl and acetonyl groups. This compound is known for its pleasant floral fragrance and is a precursor to synthetic squalene . This compound is naturally found in various plants, including rice, mango, and tomatoes .

Mechanism of Action

Target of Action

Geranylacetone primarily targets the carotenoid biosynthesis pathway . It acts as an effective inhibitor of carotene synthesis in certain organisms, such as Synechoccus 6911 . The compound’s interaction with this pathway affects the production of carotenoids, which are essential for various biological functions, including light absorption and photoprotection.

Mode of Action

The application of this compound results in an accumulation of phytofluene, indicating an inhibition of the conversion of this compound into ξ-carotene . This suggests that this compound interacts with its targets by inhibiting specific enzymatic reactions, thereby altering the normal progression of the carotenoid biosynthesis pathway.

Biochemical Pathways

This compound affects the carotenoid biosynthesis pathway . This pathway is responsible for the production of carotenoids, a class of pigments that contribute to the color and flavor of many plants . By inhibiting carotene synthesis, this compound alters the normal functioning of this pathway, leading to changes in the downstream production of carotenoids and their derivatives.

Result of Action

The primary result of this compound’s action is the alteration of carotenoid production. This can lead to changes in the color and flavor of plants, as carotenoids contribute to these characteristics . For example, this compound is a flavor component of many plants, including rice, mango, and tomatoes . Additionally, the inhibition of carotene synthesis by this compound can lead to an accumulation of phytofluene .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of ozone, as this compound, along with other ketones, results from the degradation of vegetable matter by ozone

Biochemical Analysis

Biochemical Properties

Geranylacetone interacts with various biomolecules, contributing to its diverse biochemical roles. It is involved in carotenoid degradation, leading to the production of flowery-fruity-like flavors . The contents of this compound were found to be significantly higher in certain tea leaves .

Cellular Effects

This compound influences cell function by interacting with various cellular processes. Its presence can affect the accumulation of flavor metabolites, impacting the quality of certain plant products .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is involved in the degradation of carotenoids, leading to the production of compounds that contribute to the flavor of certain plants .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, its concentration in tea leaves can vary during the fermentation process .

Metabolic Pathways

This compound is involved in the metabolic pathways of carotenoid degradation . It interacts with enzymes involved in these pathways, influencing the production of flavor compounds .

Chemical Reactions Analysis

Geranylacetone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various catalysts and solvents can be employed, depending on the desired substitution reaction.

Major Products Formed:

    Oxidation: Products may include carboxylic acids and aldehydes.

    Reduction: Alcohol derivatives are common products.

    Substitution: The products vary based on the substituents introduced.

Comparison with Similar Compounds

  • Nerylacetone
  • Farnesol
  • Nerolidol

Geranylacetone’s unique combination of chemical properties and biological activities makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(5E)-6,10-dimethylundeca-5,9-dien-2-one
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InChI

InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9H,5-6,8,10H2,1-4H3/b12-9+
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

HNZUNIKWNYHEJJ-FMIVXFBMSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=O)C)C)C
Source PubChem
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Isomeric SMILES

CC(=CCC/C(=C/CCC(=O)C)/C)C
Source PubChem
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Molecular Formula

C13H22O
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DSSTOX Substance ID

DTXSID4052053
Record name (E)-6,10-Dimethylundeca-5,9-dien-2-one
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Molecular Weight

194.31 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS], Colourless slightly yellow liquid; fresh floral but penetrating sweet-rosey aroma
Record name Geranylacetone
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Record name 6,10-Dimethyl-5,9-undecadien-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1054/
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Solubility

slightly soluble in water; soluble in oil, sparingly soluble (in ethanol)
Record name 6,10-Dimethyl-5,9-undecadien-2-one
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.861-0.873
Record name 6,10-Dimethyl-5,9-undecadien-2-one
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CAS No.

3796-70-1, 68228-05-7, 689-67-8
Record name Geranylacetone
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Record name 5,9-Undecadien-2-one, 6,10-dimethyl-, (5E)-
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Record name GERANYLACETONE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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